molecular formula C10H8FN3O B1467161 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1495011-17-0

1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467161
CAS No.: 1495011-17-0
M. Wt: 205.19 g/mol
InChI Key: AFLHIHGWOXAHAD-UHFFFAOYSA-N
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Description

The compound “1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is an organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a fluorine atom and a methyl group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring attached to a phenyl ring with a fluorine atom and a methyl group. The presence of the aldehyde group on the triazole ring would also be a key feature .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The aldehyde group could undergo nucleophilic addition reactions, and the C-F bond in the fluorine-substituted phenyl ring might be activated towards nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLHIHGWOXAHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
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1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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